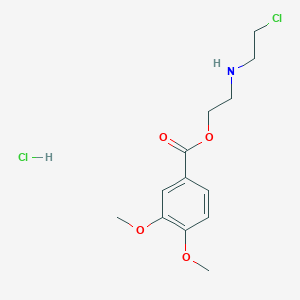

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride

Description

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate hydrochloride is a synthetic organic compound characterized by a 3,4-dimethoxybenzoate ester core linked to a 2-(2-chloroethylamino)ethyl group.

Properties

CAS No. |

93354-59-7 |

|---|---|

Molecular Formula |

C13H19Cl2NO4 |

Molecular Weight |

324.20 g/mol |

IUPAC Name |

2-(2-chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride |

InChI |

InChI=1S/C13H18ClNO4.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)19-8-7-15-6-5-14;/h3-4,9,15H,5-8H2,1-2H3;1H |

InChI Key |

GJKUIBDEXRLFDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCCNCCCl)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting material: Ethanolamine

- Reagents: Hydrogen chloride gas, organic acid (e.g., adipic acid, glutaric acid, butyric acid)

- Solvent: Absolute ethyl alcohol (for precipitation and purification)

Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Add ethanolamine into a reaction vessel, stir, and introduce hydrogen chloride gas at room temperature until pH 2-3 is reached. | HCl gas flow: 300-500 mL/min; time: 45-75 min | pH control critical for product formation |

| 2 | Add organic acid (e.g., adipic acid), heat to 120-140°C, introduce HCl gas again, react while distilling off water formed. | Temperature: 120-140°C; reaction time: 3.5-4.5 hours | Simultaneous distillation removes water, driving reaction |

| 3 | Cool to room temperature, add absolute ethanol, stir, filter, and dry to obtain 2-chloroethylamine hydrochloride. | Vacuum drying at 50-60°C for 5 hours | Yield ~89-92%, purity ~99% by GC |

Example Data Summary

| Example | Organic Acid | Temp (°C) | HCl Flow (mL/min) | Reaction Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|

| 1 | Adipic acid | 120 | 500 | 4 | 92.2 | 99.3 |

| 4 | Glutaric acid | 140 | 500 | 3.5 | 89.7 | 99.2 |

| 6 | Butyric acid | 130 | 400 | 4.5 | 89.7 | 99.1 |

This method is robust and scalable, yielding high purity 2-chloroethylamine hydrochloride suitable for further synthetic steps.

Coupling to Form 2-(2-Chloroethylamino)ethyl 3,4-Dimethoxybenzoate Hydrochloride

The final compound is formed by coupling the 2-chloroethylamine hydrochloride intermediate with the 3,4-dimethoxybenzoate moiety, typically through nucleophilic substitution or esterification reactions.

While direct literature on this exact coupling is limited, analogous synthetic procedures involve:

- Activation of the 3,4-dimethoxybenzoate acid or ester derivative (e.g., conversion to acid chloride or use of coupling agents)

- Reaction with 2-chloroethylamine or its hydrochloride salt under controlled conditions

- Purification of the resulting amide or ester-linked compound as hydrochloride salt

Supporting Synthetic Methodologies from Related Compounds

Additional synthetic insights can be drawn from the preparation of related benzyl bromide derivatives and their coupling reactions with amines, as documented in chemical supplier data (Ambeed):

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 81 | Potassium carbonate, N,N-dimethylformamide (DMF), 90°C, 3h | Coupling of bromomethyl derivatives with amines |

| 70 | Potassium carbonate, DMF, 80°C, 3h | Purification by silica gel chromatography |

| 98 | Potassium carbonate, DMF, 70°C, 18h | High yield in nucleophilic substitution |

These examples demonstrate the feasibility of nucleophilic substitution reactions in polar aprotic solvents like DMF, using bases such as potassium carbonate to facilitate coupling of haloalkyl intermediates with amine-containing molecules.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the chloroethylamino group to an ethylamino group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The dimethoxybenzene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Mebeverine Hydrochloride

Structure: 4-[Ethyl-(1-(4-methoxyphenyl)propan-2-yl)amino]butyl 3,4-dimethoxybenzoate hydrochloride . Key Differences:

- Substituent: Mebeverine features a butyl chain with a tertiary amine linked to a 4-methoxyphenyl group, whereas the target compound has a shorter ethylamino chain terminated with a chloroethyl group.

- Pharmacology: Mebeverine is a well-documented antispasmodic agent targeting gastrointestinal smooth muscle .

Table 1: Structural Comparison

*Calculated based on structural analysis.

1,4-Dimethyl-4-piperidinol 4-(3,4-Dimethoxybenzoate) Hydrochloride (NIH 9390/UM 1182)

Structure: Piperidinol ring substituted with 3,4-dimethoxybenzoate . Key Differences:

- Core Structure: A piperidinol ring replaces the ethylamino chain in the target compound.

- Pharmacology : In mice, this compound demonstrated an ED₅₀ of 3.2–7.3 mg/kg for analgesia and showed preconvulsive effects in monkeys at 8 mg/kg . These effects contrast with Mebeverine’s smooth muscle selectivity, highlighting the role of structural moieties in activity.

Table 2: Pharmacological Data Comparison

| Compound | Mouse ED₅₀ (mg/kg) | Monkey Effects (8 mg/kg) |

|---|---|---|

| NIH 9390/UM 1182 | 3.2–7.3 | Preconvulsive, slight abstinence signs |

| Target Compound | Not reported | Not studied |

Metabutoxycaine Hydrochloride

Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride . Key Differences:

- Substituent: A diethylamino group and amino-substituted benzoate differ from the chloroethylamino and dimethoxy groups in the target compound.

- Pharmacology: Metabutoxycaine’s amino groups suggest local anesthetic properties, whereas the chloroethyl group in the target compound may lead to distinct mechanisms (e.g., alkylation or cytotoxicity).

Mechanistic and Stability Considerations

- Chloroethylamino Group: This moiety in the target compound is structurally analogous to alkylating agents (e.g., nitrogen mustards), which form DNA crosslinks . This contrasts with Mebeverine’s non-reactive tertiary amine.

- Ester Stability : The 3,4-dimethoxybenzoate ester is common in all compared compounds. Hydrolysis rates may vary based on substituents, affecting bioavailability.

Biological Activity

2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate; hydrochloride (CAS No. 93354-59-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure consists of a chloroethylamino moiety linked to a 3,4-dimethoxybenzoate, which may confer unique biological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN2O4 |

| Molecular Weight | 304.75 g/mol |

| Melting Point | 43-44 ºC |

| Density | 1.095 g/cm³ |

| LogP | 1.8805 |

The biological activity of 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate is primarily attributed to its ability to interact with various biological targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity Studies

Research has indicated several areas where this compound exhibits significant biological activity:

-

Antitumor Activity : Studies have shown that derivatives of chloroethylamine compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves alkylation of DNA, leading to apoptosis.

- Case Study : A study demonstrated that similar compounds significantly inhibited the growth of human breast cancer cells in vitro, suggesting potential for further development as anticancer agents.

-

Antimicrobial Properties : The presence of the dimethoxybenzoate group may enhance the antimicrobial efficacy of the compound against certain bacterial strains.

- Research Findings : In vitro tests indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

-

Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Research Evidence : Animal models have shown that administration of similar compounds resulted in reduced neuroinflammation and improved cognitive function.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any therapeutic application:

- Acute Toxicity : The compound has been classified with moderate acute toxicity based on animal studies.

- Safety Data : Safety phrases associated with handling include avoiding contact with skin and eyes, indicating potential irritant properties.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloroethylamino)ethyl 3,4-dimethoxybenzoate hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves esterification of 3,4-dimethoxybenzoic acid with 2-(2-chloroethylamino)ethanol, followed by hydrochloride salt formation. Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in chloroethylamino group reactions .

- Temperature : Controlled heating (~60–80°C) minimizes side reactions like hydrolysis of the chloroethyl group.

- Catalysts : Use of DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) improves esterification efficiency .

- Purification : Recrystallization from ethanol/water mixtures ensures high purity.

Optimization via fractional factorial design can systematically evaluate these parameters .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester linkage (δ ~4.3–4.5 ppm for the ethyl group) and methoxy substituents (δ ~3.8–3.9 ppm). Aromatic protons appear as distinct doublets (J ≈ 2.0–2.5 Hz) for 3,4-dimethoxy substitution .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 346.1) .

- Elemental Analysis : Matches calculated values for C, H, N, and Cl to confirm stoichiometry.

Advanced Research Questions

Q. How can computational chemistry methods aid in understanding the reactivity of the chloroethylamino group in this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:

- Electrophilic reactivity : The chloroethyl group’s susceptibility to nucleophilic attack (e.g., by thiols in biological systems).

- Transition states : Predict activation energies for hydrolysis or alkylation reactions .

Tools like Gaussian or ORCA, combined with molecular dynamics simulations, can assess solvation effects and predict degradation pathways under physiological conditions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

- Meta-analysis : Systematically compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies). Adjust for variables like cell line specificity or buffer pH .

- Dose-response validation : Replicate experiments under controlled conditions (e.g., fixed temperature, solvent consistency) to isolate confounding factors.

- Structural analogs : Compare activity trends with derivatives (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) to identify substituent-specific effects .

Q. What considerations are critical when designing experiments to study the hydrolysis stability of the ester linkage under physiological conditions?

Methodological Answer:

- pH dependence : Conduct kinetic studies in buffers (pH 1–7.4) to mimic gastric and plasma environments. Use HPLC to quantify degradation products .

- Temperature control : Maintain 37°C (±0.5°C) to simulate physiological conditions.

- Competing reactions : Monitor potential alkylation by the chloroethyl group (e.g., via LC-MS detection of thiol adducts in serum-containing media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.